Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
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Overview
Description
XPhos Pd G4: is a palladium-based precatalyst developed as part of the Buchwald precatalyst series. These compounds are highly active and versatile, making them valuable tools for cross-coupling reactions. XPhos Pd G4 is particularly known for its stability in air, moisture, and thermal conditions, as well as its solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of XPhos Pd G4 involves the combination of dicyclohexylphosphine with a biphenyl ligand and palladium. The synthetic route typically includes the following steps:
Ligand Synthesis: The biphenyl ligand is synthesized by reacting 2,4,6-triisopropylbiphenyl with dicyclohexylphosphine.
Complex Formation: The ligand is then combined with palladium methanesulfonate to form the XPhos Pd G4 complex.
Industrial Production Methods: Industrial production of XPhos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and reactivity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: XPhos Pd G4 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides.
Buchwald-Hartwig Amination: This reaction couples amines with aryl halides.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides.
Common Reagents and Conditions:
Reagents: Boronic acids, aryl halides, amines, alkenes.
Conditions: Mild conditions (room temperature to 40°C), short reaction times (30 minutes), and high yields.
Major Products: The major products formed from these reactions include biaryls, arylamines, and substituted alkenes .
Scientific Research Applications
XPhos Pd G4 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of XPhos Pd G4 involves the formation of an active palladium species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .
Comparison with Similar Compounds
XPhos Pd G3: Similar to XPhos Pd G4 but with slightly different ligand structures.
RuPhos Pd G4: Another fourth-generation Buchwald precatalyst with different ligand properties.
SPhos Pd G3: A third-generation Buchwald precatalyst with different reactivity and stability
Uniqueness: XPhos Pd G4 stands out due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its ability to perform under mild conditions and produce high yields makes it a preferred choice for many researchers .
Properties
Molecular Formula |
C47H65NO3PPdS+ |
---|---|
Molecular Weight |
861.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C33H49P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
RWNNUNWRORBXQJ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
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